1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine
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Overview
Description
1-(Bicyclo[221]heptan-2-yl)propan-1-amine is a chemical compound with the molecular formula C10H19N It is characterized by a bicyclo[221]heptane ring system attached to a propan-1-amine group
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine typically involves several steps. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with appropriate amine precursors under controlled conditions. For instance, the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with diphenylphosphoryl azide (DPPA) in toluene, in the presence of triethylamine at elevated temperatures, can yield the desired amine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, useful in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, derivatives of this compound have been shown to act as antagonists for certain chemokine receptors, which are involved in inflammatory and cancer-related pathways .
Comparison with Similar Compounds
1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine can be compared with other bicyclo[2.2.1]heptane derivatives, such as:
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one: This compound has a ketone group instead of an amine, leading to different chemical reactivity and applications.
Bicyclo[2.2.1]heptane-2-carboxylic acid: This derivative contains a carboxylic acid group, making it useful in different synthetic applications The uniqueness of 1-(Bicyclo[22
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-10(11)9-6-7-3-4-8(9)5-7/h7-10H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVTUECQPBJUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC2CCC1C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559200-30-4 |
Source
|
Record name | 1-{bicyclo[2.2.1]heptan-2-yl}propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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